Physicochemical properties of 2,5-ditert-butyl-1H-indole-3-carbaldehyde
Physicochemical properties of 2,5-ditert-butyl-1H-indole-3-carbaldehyde
An In-depth Technical Guide: Physicochemical Properties of 2,5-ditert-butyl-1H-indole-3-carbaldehyde
Executive Summary
The indole-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds.[1][2][3] This guide focuses on a specific analogue, 2,5-ditert-butyl-1H-indole-3-carbaldehyde, providing a comprehensive analysis of its physicochemical properties. The introduction of sterically bulky tert-butyl groups at the C2 and C5 positions is anticipated to significantly modulate properties such as solubility, lipophilicity, and metabolic stability compared to the parent compound. Understanding these characteristics is paramount for professionals in drug discovery, as they directly influence a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, its therapeutic potential.[4] This document provides both established data and validated experimental protocols for the rigorous characterization of this molecule and others in its class.
Molecular Structure and Identification
Accurate identification is the foundation of all subsequent experimental work. The structure of 2,5-ditert-butyl-1H-indole-3-carbaldehyde is defined by an indole core, a formyl group at the C3 position, and two tert-butyl substituents.
Caption: 2D Chemical Structure of the title compound.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 2,5-di-tert-butyl-1H-indole-3-carbaldehyde | N/A |
| CAS Number | 590347-37-8 | [5] |
| Molecular Formula | C₁₇H₂₃NO | Derived |
| Molecular Weight | 257.37 g/mol | Derived |
Synthesis and Purification Overview
The synthesis of indole-3-carbaldehydes is classically achieved via the Vilsmeier-Haack reaction . This method is favored due to its high efficiency and selectivity for the electron-rich C3 position of the indole nucleus.[6][7]
Causality of the Vilsmeier-Haack Reaction: The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a phosphoryl chloride and a formamide (e.g., DMF). The indole's π-system, particularly the high electron density at C3, acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the target aldehyde.[6]
Caption: Logical workflow of the Vilsmeier-Haack synthesis.
Post-synthesis, purification is critical. Silica gel column chromatography is the standard method, separating the target compound from unreacted starting materials and side products based on polarity. The purity should then be validated by HPLC and NMR spectroscopy.
Core Physicochemical Properties and Measurement Protocols
The following properties are critical for evaluating the drug-like potential of a molecule. For context, data for the well-characterized parent compound, indole-3-carbaldehyde, is provided where specific data for the title compound is not publicly available.
Table 2: Summary of Physicochemical Properties
| Property | Indole-3-carbaldehyde (Parent) | 2,5-ditert-butyl-1H-indole-3-carbaldehyde | Significance in Drug Development |
| Melting Point | 193-198 °C[8] | Data not available | Purity indicator, solid-state stability |
| Solubility | Soluble in DMSO (~30 mg/mL)[9]; Sparingly soluble in water[9][10] | Expected to have lower aqueous solubility and higher organic solubility | Affects formulation, bioavailability, and assay design |
| Lipophilicity (LogP) | 1.68 - 1.7[11] | Expected to be significantly higher (>3.0) | Governs membrane permeability and metabolic clearance |
| pKa | Data not available | Data not available | Influences ionization state, solubility, and receptor binding |
Melting Point
-
Significance: The melting point is a fundamental thermal property that provides a primary indication of a compound's purity. A sharp, defined melting range suggests a highly pure substance, while a broad or depressed range often indicates the presence of impurities.
-
Expert Insight: For drug candidates, the melting point also influences solid-state properties like crystal packing and stability, which are critical for formulation and manufacturing.
Protocol 1: Melting Point Determination (Capillary Method)
-
Sample Preparation: Finely powder a small amount (1-2 mg) of the dry crystalline compound.
-
Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement:
-
Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Record the temperature at which the entire solid phase has liquefied (completion of melting).
-
-
Validation: The protocol is self-validating when performed on a calibrated instrument using a certified reference standard with a known melting point. The narrowness of the observed range validates the sample's purity.
Solubility
-
Significance: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract, hindering oral drug delivery. Solubility in organic solvents like DMSO is essential for preparing stock solutions for biological screening.[9]
-
Expert Insight: The addition of two large, nonpolar tert-butyl groups will drastically decrease the aqueous solubility of the title compound compared to indole-3-carbaldehyde, while increasing its solubility in nonpolar organic solvents. This is a key consideration for formulation scientists.
Protocol 2: Kinetic Solubility Determination (High-Throughput Method)
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Sample Preparation: In a 96-well microplate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2-4 hours) to allow for precipitation to reach a steady state.[4]
-
Separation: Centrifuge the plate to pellet any precipitated solid.
-
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy) by comparing against a calibration curve.
-
Validation: The system is validated by running a control compound with a known solubility in parallel. The consistency of results across replicate wells confirms the precision of the assay.
Lipophilicity (LogP)
-
Significance: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key predictor of a drug's ability to cross cell membranes. It influences absorption, distribution throughout the body, and metabolism.[4]
-
Expert Insight: The tert-butyl groups are highly lipophilic. Their addition will substantially increase the LogP of the title compound, likely pushing it into a range where it may be subject to higher metabolic clearance and potential off-target binding.
Protocol 3: LogP Determination (Shake-Flask Method)
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. Use the appropriate aqueous buffer if determining LogD at a specific pH.[4]
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the pre-saturated aqueous phase to the octanol solution in a glass vial.
-
Equilibration: Shake the vial at a constant temperature for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[4]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method like HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).
-
Validation: This "gold standard" method is self-validating through mass balance; the total amount of compound recovered from both phases should equal the initial amount added.
Spectroscopic Profile
-
Significance: Spectroscopic data provides unambiguous structural confirmation and is a critical component of any regulatory submission.
-
Expert Insight: For the title compound, ¹H NMR is expected to show characteristic signals for the aldehyde proton (~10 ppm), aromatic protons, and two large singlets for the non-equivalent tert-butyl groups. ¹³C NMR will confirm the presence of all 17 carbons, including the carbonyl carbon (~185 ppm).
Protocol 4: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), for chemical shift calibration (0.0 ppm).
-
Data Acquisition:
-
Place the sample in the NMR spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
-
Acquire a broadband-decoupled ¹³C NMR spectrum. This often requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
-
Validation: The integrated areas of the proton signals in the ¹H NMR spectrum should correspond to the number of protons in the structure, validating its identity and purity relative to proton-containing impurities.
Reactivity and Stability
The chemical reactivity of 2,5-ditert-butyl-1H-indole-3-carbaldehyde is dominated by the aldehyde functional group.
-
Oxidation: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air and light over extended periods. Proper storage under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place is recommended.
-
Condensation Reactions: The aldehyde can readily participate in condensation reactions with nucleophiles, such as primary amines to form Schiff bases, or with active methylene compounds in Knoevenagel or Henry reactions.[12] This reactivity is frequently exploited to synthesize more complex derivatives for biological testing.[1][13]
Conclusion
2,5-ditert-butyl-1H-indole-3-carbaldehyde is a rationally designed analogue of a medicinally important scaffold. Its physicochemical properties are predictably modulated by the bulky tert-butyl groups, leading to increased lipophilicity and reduced aqueous solubility. This guide provides the foundational knowledge and validated experimental frameworks necessary for its comprehensive characterization. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for advancing drug discovery and development programs.
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